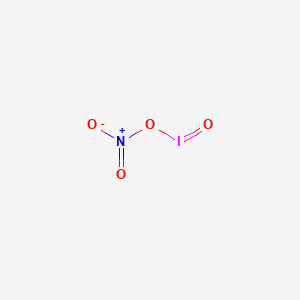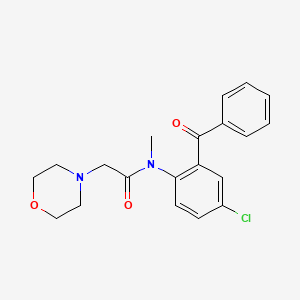
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- is a fascinating chemical compound with a wide range of applications in scientific research. This compound is known for its unique structure and properties, making it valuable in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- involves several steps. One common synthetic route includes the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with 2-benzoyl-4-chlorophenylamine under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.
Análisis De Reacciones Químicas
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the morpholine ring can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in material science for the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- can be compared with other similar compounds such as:
4-Morpholineacetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-: This compound has a similar structure but with different functional groups, leading to distinct properties and applications.
N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide: Another closely related compound with variations in its chemical structure.
The uniqueness of 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- lies in its specific combination of functional groups, which confer unique properties and make it valuable for various research applications.
Propiedades
Número CAS |
83132-29-0 |
|---|---|
Fórmula molecular |
C20H21ClN2O3 |
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
N-(2-benzoyl-4-chlorophenyl)-N-methyl-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-22(19(24)14-23-9-11-26-12-10-23)18-8-7-16(21)13-17(18)20(25)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
Clave InChI |
LVNPDVFJFPPMIM-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


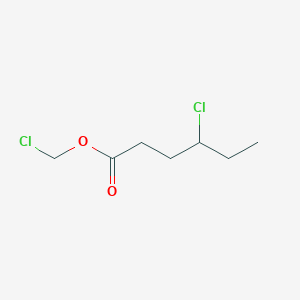
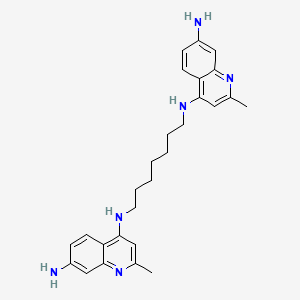
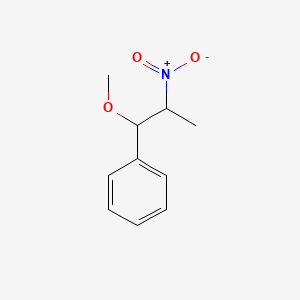

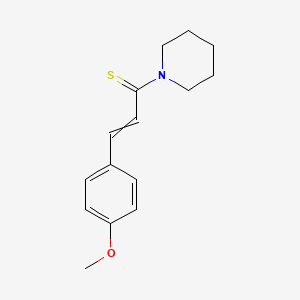

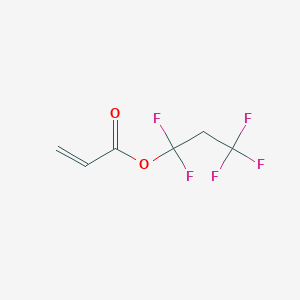
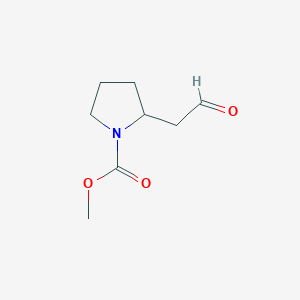
![Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B14433209.png)

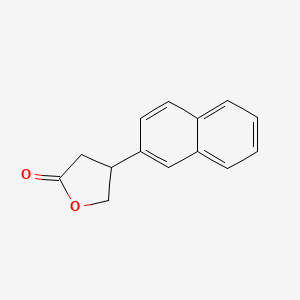
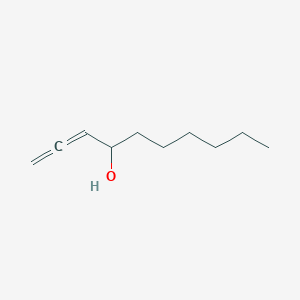
![9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14433236.png)
